molecular formula C13H8FNO3S B4116092 2-(2-Fluorophenyl)-1,1-dioxo-1,2-benzothiazol-3-one

2-(2-Fluorophenyl)-1,1-dioxo-1,2-benzothiazol-3-one

Cat. No.: B4116092
M. Wt: 277.27 g/mol
InChI Key: WVDBWJICSZDTBD-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1,1-dioxo-1,2-benzothiazol-3-one is a chemical compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a fluorophenyl group attached to a benzothiazole ring, which is further substituted with a dioxo group. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name

2-(2-fluorophenyl)-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO3S/c14-10-6-2-3-7-11(10)15-13(16)9-5-1-4-8-12(9)19(15,17)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDBWJICSZDTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-Fluorophenyl)-1,1-dioxo-1,2-benzothiazol-3-one typically involves the reaction of 2-aminobenzenesulfonamide with 2-fluorobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The resulting intermediate is then cyclized to form the benzothiazole ring, followed by oxidation to introduce the dioxo group.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-Fluorophenyl)-1,1-dioxo-1,2-benzothiazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions include sulfone derivatives, hydroxylated compounds, and substituted benzothiazoles.

Scientific Research Applications

2-(2-Fluorophenyl)-1,1-dioxo-1,2-benzothiazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1,1-dioxo-1,2-benzothiazol-3-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(2-Fluorophenyl)-1,1-dioxo-1,2-benzothiazol-3-one can be compared with other benzothiazole derivatives, such as:

    2-(2-Chlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-one: Similar structure but with a chlorine atom instead of fluorine.

    2-(2-Methylphenyl)-1,1-dioxo-1,2-benzothiazol-3-one: Contains a methyl group instead of fluorine.

    2-(2-Bromophenyl)-1,1-dioxo-1,2-benzothiazol-3-one: Features a bromine atom in place of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Fluorophenyl)-1,1-dioxo-1,2-benzothiazol-3-one
Reactant of Route 2
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2-(2-Fluorophenyl)-1,1-dioxo-1,2-benzothiazol-3-one

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